Calcium polystyrene sulfonate

Catalog No.
S3358155
CAS No.
37286-92-3
M.F
C8H7CaO3S+
M. Wt
223.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium polystyrene sulfonate

CAS Number

37286-92-3

Product Name

Calcium polystyrene sulfonate

IUPAC Name

calcium;2-ethenylbenzenesulfonate

Molecular Formula

C8H7CaO3S+

Molecular Weight

223.28 g/mol

InChI

InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1

InChI Key

IJBYVKWTVVYTPL-UHFFFAOYSA-M

SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

Synonyms

calcium polystyrene sulfonate, calcium resonium, Kalimate, Kayexalate, poly(styrene sulfonate sodium salt), poly(styrenesulfonate), polystyrene sulfonate, polystyrene sulfonic acid, polystyrene sulfonic acid, homopolymer, calcium salt, polystyrene sulfonic acid, homopolymer, sodium salt, PSSO3, Resonium-A, sodium polystyrene sulfonate

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]

The exact mass of the compound Calcium polystyrene sulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Polystyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calcium polystyrene sulfonate (CPS) is a highly cross-linked, non-absorbed polymeric cation-exchange resin primarily utilized for its precise potassium-binding capabilities. Formulated as the calcium salt of sulfonated styrene polymer, this compound is engineered to exchange calcium ions for potassium ions within aqueous environments such as the gastrointestinal tract. From a procurement and material selection standpoint, pharmaceutical-grade CPS is defined by a strict calcium content (6.5% to 9.5% w/w), a guaranteed in vitro potassium exchange capacity of 1.3 to 2.0 mEq per gram, and a tightly controlled particle size distribution where less than 1% of the powder is retained on a 150-μm sieve [1]. These highly standardized physical and chemical properties ensure predictable stoichiometric exchange kinetics, making it a critical raw material for the formulation of advanced electrolyte-management therapeutics and specialized ion-exchange systems.

Substituting calcium polystyrene sulfonate with its closest structural analog, sodium polystyrene sulfonate (SPS), fundamentally alters the physiological and thermodynamic exchange profile of the polymer. While both resins effectively sequester potassium, SPS releases sodium as its counter-ion, delivering approximately 100 mg of sodium per gram of resin (or 1,500 mg per standard 15-g dose)[1]. In pharmaceutical and clinical applications, this massive sodium load induces hypervolemia, fluid retention, and exacerbates cardiovascular strain. Procurement of the calcium salt (CPS) is therefore not merely a formulation preference but a strict requirement to decouple potassium reduction from sodium-induced volume overload, ensuring material compatibility for applications targeting patients with compromised renal or cardiac function[2].

Elimination of Sodium Loading and Associated Volume Overload

The primary procurement advantage of CPS over SPS is the complete elimination of sodium from the exchange matrix. While a standard 15-g dose of SPS introduces approximately 1,500 mg of sodium into the system, CPS contains less than 0.1% sodium by weight[1]. This difference translates directly to cardiovascular safety in clinical models; a nationwide cohort study demonstrated that SPS use is associated with a 24% higher risk of incident heart failure (Hazard Ratio 1.24) compared to CPS, driven entirely by the sodium-induced volume overload [2].

Evidence DimensionSodium load and Heart Failure Hazard Ratio
Target Compound DataCPS (<0.1% Na+; Baseline HF risk)
Comparator Or BaselineSPS (~1,500 mg Na+ per 15g; HR 1.24 for incident heart failure)
Quantified Difference100% reduction in counter-ion sodium load; 24% lower risk of heart failure.
ConditionsClinical cohort analysis of incident heart failure over a median 361-day follow-up.

Buyers formulating electrolyte-binding therapeutics must prioritize CPS to avoid the severe cardiovascular liabilities and black-box warnings associated with sodium-based resins.

Preservation of Mineral Metabolism and Endocrine Stability

Beyond sodium loading, the counter-ion of the polystyrene sulfonate matrix significantly impacts off-target mineral binding. In a randomized crossover study, SPS was shown to significantly deplete serum calcium and magnesium while elevating intact parathyroid hormone (iPTH), leading to secondary hyperparathyroidism [1]. Conversely, CPS actively reduced iPTH and maintained stable serum calcium and magnesium levels, as the calcium released during potassium exchange offsets off-target depletion [1].

Evidence DimensionImpact on intact parathyroid hormone (iPTH) and serum Ca2+/Mg2+
Target Compound DataCPS (Maintains Ca2+/Mg2+, reduces iPTH)
Comparator Or BaselineSPS (Significantly decreases Ca2+/Mg2+, increases iPTH)
Quantified DifferencePrevention of secondary hyperparathyroidism and hypocalcemia.
Conditions4-week randomized crossover study in pre-dialysis patients with hyperkalemia.

For pharmaceutical applications, CPS provides a much safer endocrine and mineral profile, preventing the need for secondary supplementation or complex formulation adjustments.

Standardized Potassium Exchange Capacity and Particle Size

For predictable manufacturing and formulation, CPS is highly standardized compared to generic or crude sulfonated polymers. Pharmacopeial-grade CPS guarantees an in vitro potassium exchange capacity of 1.3 to 2.0 mEq per gram of dried substance, supported by a tightly controlled calcium content of 6.5% to 9.5% w/w [1]. Furthermore, its processability is ensured by a strict particle size specification, requiring that no more than 1% w/w of the resin is retained on a 150-μm sieve, optimizing the surface-area-to-volume ratio for rapid ion exchange [1].

Evidence DimensionGuaranteed exchange capacity and particle size
Target Compound DataPharmacopeial CPS (1.3–2.0 mEq K+/g; <1% >150 μm)
Comparator Or BaselineNon-standardized bulk resins (Variable capacity; broad particle distribution)
Quantified DifferenceStrict stoichiometric predictability and optimized surface area.
ConditionsStandardized in vitro pharmacopeial assay (BP/JP).

Procurement of pharmacopeial-grade CPS ensures batch-to-batch reproducibility in exchange kinetics and suspension behavior, which is critical for liquid and powder formulations.

Formulation of Sodium-Free Hyperkalemia Therapeutics

CPS is the mandatory active pharmaceutical ingredient (API) for oral suspensions and enemas designed for chronic kidney disease (CKD) and heart failure patients, where the sodium load of traditional SPS would cause dangerous fluid retention and elevate heart failure risks [1].

Advanced Cation-Exchange Resin Manufacturing

Due to its strictly controlled particle size (<150 μm) and defined calcium content (6.5–9.5% w/w), CPS serves as an ideal standardized polymer matrix for specialized gastrointestinal or environmental ion-exchange applications requiring high surface area and predictable kinetics [2].

In Vitro Gastrointestinal Modeling and Assays

CPS is utilized as a baseline calcium-exchanging polymer in artificial colon fluid assays and in vivo metabolic models to evaluate the efficacy, mineral metabolism impact, and safety profiles of novel potassium binders without introducing confounding sodium-induced hyperparathyroidism[3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Wikipedia

Calcium polystyrene sulfonate

Dates

Last modified: 08-19-2023

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